4-(1,2,3,4-Tetrahydroisoquinolin-3-yl)phenol
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Overview
Description
4-(1,2,3,4-Tetrahydroisoquinolin-3-yl)phenol is a synthetic compound belonging to the class of isoquinoline alkaloids. Isoquinoline alkaloids are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3,4-Tetrahydroisoquinolin-3-yl)phenol typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(1,2,3,4-Tetrahydroisoquinolin-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: The phenolic group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
4-(1,2,3,4-Tetrahydroisoquinolin-3-yl)phenol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(1,2,3,4-Tetrahydroisoquinolin-3-yl)phenol involves its interaction with specific molecular targets and pathways. It has been shown to modulate the activity of certain enzymes and receptors, leading to various biological effects . For example, it can influence the production of cytokines and other signaling molecules, thereby affecting immune responses and inflammation .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol: Known for its anti-inflammatory activity.
4-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenol: Studied for its potential neuroprotective effects.
Uniqueness
4-(1,2,3,4-Tetrahydroisoquinolin-3-yl)phenol is unique due to its specific structural features and the range of biological activities it exhibits
Properties
Molecular Formula |
C15H15NO |
---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
4-(1,2,3,4-tetrahydroisoquinolin-3-yl)phenol |
InChI |
InChI=1S/C15H15NO/c17-14-7-5-11(6-8-14)15-9-12-3-1-2-4-13(12)10-16-15/h1-8,15-17H,9-10H2 |
InChI Key |
OWJCOSYVGYWLIA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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